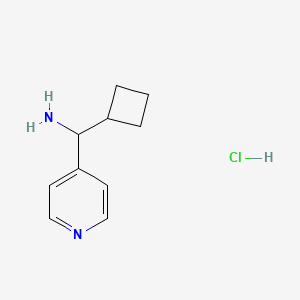

1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

“1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound. It has been mentioned in the context of research into potent BRD4 inhibitors with anti-breast cancer activity .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the context of BRD4 inhibitors. In one study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were designed and synthesized to evaluate their inhibitory activities against BRD4 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS .

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde serves as a key intermediate in the synthesis of various chemically significant compounds. Its applications have been explored in different realms of organic chemistry, focusing on the synthesis of novel compounds with potential biological activities.

Synthetic Methodologies : The compound has been utilized in Vilsmeier-Haak formylation processes to obtain corresponding 4-formyl derivatives. This methodology is crucial for synthesizing pyrazole derivatives that hold significant potential in medicinal chemistry due to their diverse biological activities. For instance, N-alkyl-3,5-dimethyl-1H-pyrazoles undergo formylation to produce 4-formyl derivatives, highlighting the compound's role in expanding the chemical space of pyrazole-based entities (Attaryan et al., 2006).

Derivative Synthesis : The application extends to the synthesis of novel and efficient derivatives, such as 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives. These derivatives are synthesized via condensation reactions, leading to compounds with potential applications in drug development and materials science (Hote & Lokhande, 2014).

Heterocyclic Compound Synthesis : Another application is in the synthesis of anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine, a compound synthesized from anthracene-9-carbaldehyde and 5-amino-3,4-dimethylisoxazole. The structure of this new compound was confirmed through various spectral analyses, indicating its potential for further chemical and biological studies (Asiri & Khan, 2011).

Biological Applications

While the focus on 1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde primarily lies in synthetic chemistry, the derivatives synthesized from this compound have been explored for various biological activities. For example, Schiff bases derived from pyrazole carbaldehydes have shown promising antimicrobial activities, indicating the relevance of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Mécanisme D'action

Target of Action

A structurally similar compound, a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2h)-one, has been identified as a potent inhibitor of brd4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression and is a promising therapeutic target for various cancers .

Mode of Action

The similar compound mentioned earlier inhibits brd4 at sub-micromolar concentrations . This suggests that 1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde might interact with its targets in a similar manner, potentially interfering with cellular DNA damage repair mechanisms .

Biochemical Pathways

The inhibition of brd4 can modulate the expression of c-myc and γ-h2ax, induce dna damage, inhibit cell migration and colony formation, and arrest the cell cycle at the g1 phase . These effects suggest that 1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde might affect similar pathways.

Result of Action

The similar compound mentioned earlier demonstrated significant anti-proliferative activity against both tnbc cell lines and mcf-7 cells . This suggests that 1-(3,5-Dimethylisoxazol-4-ylmethyl)-1H-pyrazole-4-carbaldehyde might have similar effects.

Propriétés

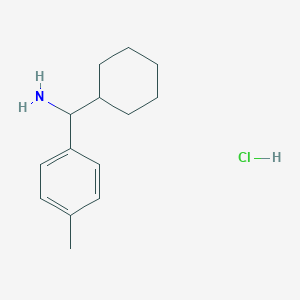

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7-10(8(2)15-12-7)5-13-4-9(6-14)3-11-13/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJNOFSLLDZHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.